molecular formula C21H23N5O3 B10924884 6-(1-ethyl-1H-pyrazol-3-yl)-N-[4-(furan-2-yl)butan-2-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-N-[4-(furan-2-yl)butan-2-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10924884
M. Wt: 393.4 g/mol
InChI Key: ILKMZCGSBQYBTH-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole, furan, and isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three different heterocyclic moieties, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N5O3/c1-4-26-10-9-17(24-26)18-12-16(19-14(3)25-29-21(19)23-18)20(27)22-13(2)7-8-15-6-5-11-28-15/h5-6,9-13H,4,7-8H2,1-3H3,(H,22,27)

InChI Key

ILKMZCGSBQYBTH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)CCC4=CC=CO4

Origin of Product

United States

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